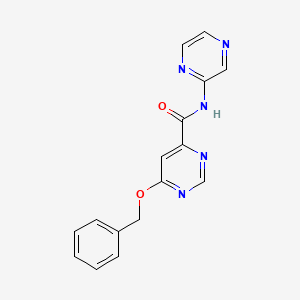
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide, also known as BPP, is a compound that belongs to the pyrimidine class of organic compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. In
作用機序
The mechanism of action of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in disease progression. In the case of cancer, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and growing. This compound has also been shown to inhibit the activity of certain protein kinases involved in cancer cell signaling pathways, which can further inhibit cancer cell growth and proliferation. In the case of bacterial infections, this compound is believed to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and concentration used. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and disrupt the cell cycle. In bacterial cells, this compound has been shown to disrupt the cell membrane and inhibit cell growth. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
実験室実験の利点と制限
One of the advantages of using 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide in lab experiments is its relatively low toxicity and high selectivity for certain disease targets. This makes it a promising candidate for the development of new drugs with fewer side effects. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, this compound is not very water-soluble, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide, including the development of new drugs based on its structure and activity, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other disease areas such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different disease targets.
合成法
The synthesis of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves the reaction of pyrazin-2-ylamine with 6-(benzyloxy)pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.
科学的研究の応用
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of disease targets, including cancer, bacterial infections, and inflammation. This compound has been studied as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been investigated for its anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
6-phenylmethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-14-9-17-6-7-18-14)13-8-15(20-11-19-13)23-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAJZGPUJMZDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

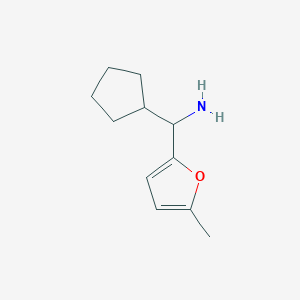

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)


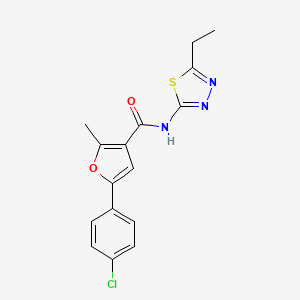
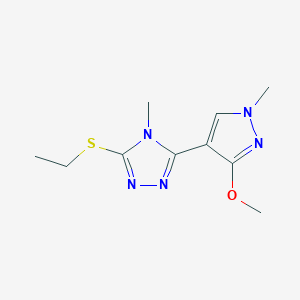
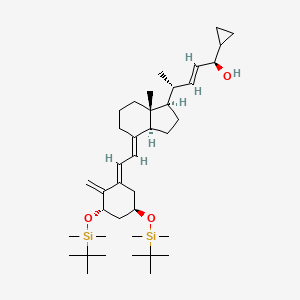

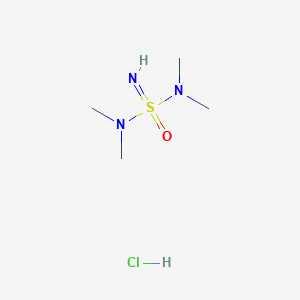
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)
![methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2971912.png)
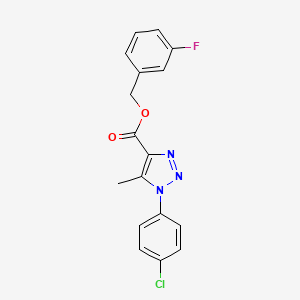
![2,6-Dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2971915.png)